molecular formula C21H23FN2O3 B1242277 4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide

4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide

Cat. No.: B1242277
M. Wt: 370.4 g/mol
InChI Key: HFHFPCVDUCBNLG-UHFFFAOYSA-N
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Description

Ro 8-4304 is a synthetic, biologically active compound known for its role as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. It demonstrates selectivity towards the NR2B subtype of the NMDA receptor, making it a valuable tool in neuropharmacological research .

Preparation Methods

The synthesis of Ro 8-4304 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods are not widely documented, but they likely involve large-scale organic synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

Ro 8-4304 undergoes various chemical reactions, including:

Scientific Research Applications

Ro 8-4304 has several scientific research applications:

Mechanism of Action

Ro 8-4304 acts as a non-competitive antagonist of NMDA receptors, specifically targeting the NR2B subtype. It binds to a distinct site on the receptor, inhibiting its activity in a voltage-independent manner. This mechanism is similar to that of ifenprodil, another selective inhibitor of NMDA receptors. Ro 8-4304’s neuroprotective effects are attributed to its ability to inhibit excitotoxicity mediated by NMDA receptor overactivation .

Comparison with Similar Compounds

Ro 8-4304 is unique in its high selectivity for the NR2B subtype of NMDA receptors. Similar compounds include:

Properties

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide

InChI

InChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26)

InChI Key

HFHFPCVDUCBNLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O

Synonyms

4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide
Ro 8-4304

Origin of Product

United States

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